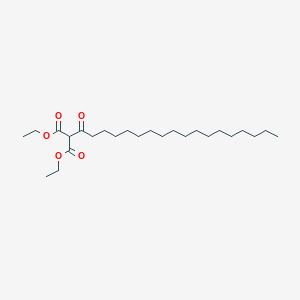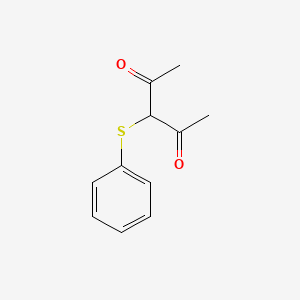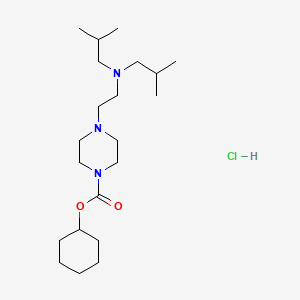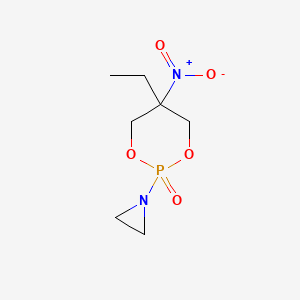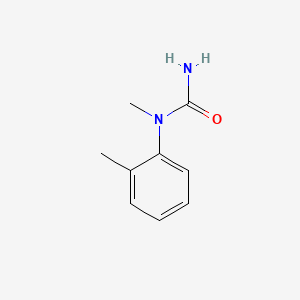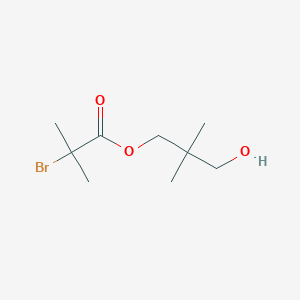
Butyl prop-2-enoate;ethyl prop-2-enoate;methyl 2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl prop-2-enoate, ethyl prop-2-enoate, and methyl 2-methylprop-2-enoate are organic compounds that belong to the ester family. These compounds are commonly used in various industrial applications due to their unique chemical properties. They are often utilized as monomers in the production of polymers and copolymers, which are essential in the manufacturing of plastics, coatings, adhesives, and other materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butyl prop-2-enoate, ethyl prop-2-enoate, and methyl 2-methylprop-2-enoate typically involves esterification reactions. For instance, butyl prop-2-enoate can be synthesized by the esterification of acrylic acid with n-butanol in the presence of a catalyst such as sulfuric acid. The reaction is followed by neutralization, water washing, alcohol removal, and distillation to obtain the final product .
Industrial Production Methods
Industrial production of these esters often involves large-scale esterification processes. The raw materials, such as acrylic acid and the corresponding alcohols (n-butanol, ethanol, and methanol), are reacted in the presence of catalysts under controlled temperature and pressure conditions. The products are then purified through distillation and other separation techniques to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Butyl prop-2-enoate, ethyl prop-2-enoate, and methyl 2-methylprop-2-enoate undergo various chemical reactions, including:
Polymerization: These esters can polymerize to form homopolymers or copolymers.
Hydrolysis: They can be hydrolyzed to produce the corresponding alcohols and acids.
Transesterification: These esters can undergo transesterification reactions to form different esters.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under controlled temperature conditions.
Hydrolysis: Acidic or basic conditions are used to catalyze the hydrolysis reaction.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used to facilitate the reaction.
Major Products Formed
Polymerization: Polymers and copolymers used in plastics, coatings, and adhesives.
Hydrolysis: Corresponding alcohols (n-butanol, ethanol, methanol) and acids (acrylic acid, methacrylic acid).
Transesterification: Different esters depending on the alcohol used in the reaction.
Applications De Recherche Scientifique
Butyl prop-2-enoate, ethyl prop-2-enoate, and methyl 2-methylprop-2-enoate have various scientific research applications:
Chemistry: Used as monomers in the synthesis of polymers and copolymers.
Biology: Utilized in the development of biomaterials and drug delivery systems.
Medicine: Investigated for their potential use in medical adhesives and coatings for medical devices.
Industry: Employed in the production of coatings, adhesives, and plasticizers.
Mécanisme D'action
The mechanism of action of these esters involves their ability to undergo polymerization and other chemical reactions. The molecular targets and pathways involved depend on the specific application. For instance, in polymerization, the ester groups react with initiators to form long polymer chains. In biological applications, the esters may interact with cellular components to achieve the desired effect .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl methacrylate
- Ethyl acrylate
- Butyl acrylate
- 2-Hydroxyethyl acrylate
Uniqueness
Butyl prop-2-enoate, ethyl prop-2-enoate, and methyl 2-methylprop-2-enoate are unique due to their specific chemical structures, which impart distinct properties such as reactivity and solubility. These properties make them suitable for specific industrial and research applications that similar compounds may not be able to fulfill .
Propriétés
Numéro CAS |
25767-43-5 |
|---|---|
Formule moléculaire |
C17H28O6 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
butyl prop-2-enoate;ethyl prop-2-enoate;methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C7H12O2.2C5H8O2/c1-3-5-6-9-7(8)4-2;1-4(2)5(6)7-3;1-3-5(6)7-4-2/h4H,2-3,5-6H2,1H3;1H2,2-3H3;3H,1,4H2,2H3 |
Clé InChI |
RQXFWVUFHGHTKK-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C=C.CCOC(=O)C=C.CC(=C)C(=O)OC |
Description physique |
Liquid; Dry Powder |
Numéros CAS associés |
25767-43-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


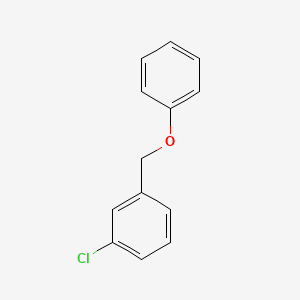

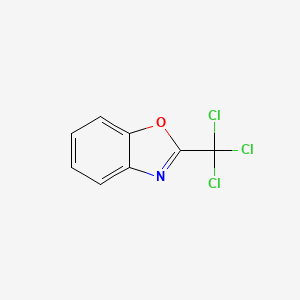

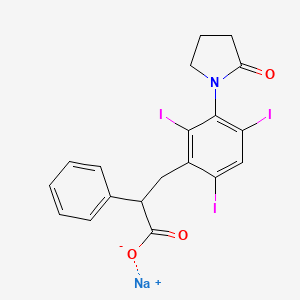
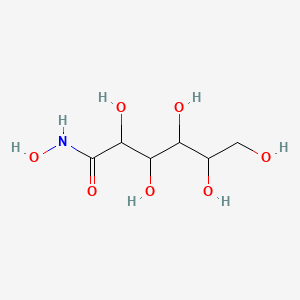
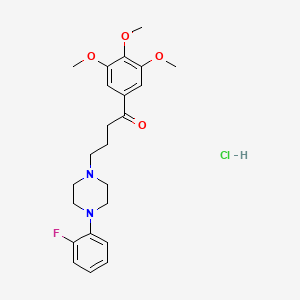
![Tributyl[(pent-2-en-3-yl)oxy]stannane](/img/structure/B14704685.png)
